molecular formula C18H17BrN2O2 B2540959 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide CAS No. 946367-11-9

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide

Cat. No.: B2540959
CAS No.: 946367-11-9
M. Wt: 373.25
InChI Key: MBHYFDNTPSOFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold fused with a 3-bromobenzamide moiety. The compound features a partially saturated quinoline ring (1,2,3,4-tetrahydroquinoline) substituted with an acetyl group at the 1-position and a brominated benzamide at the 6-position.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-12(22)21-9-3-5-13-11-16(7-8-17(13)21)20-18(23)14-4-2-6-15(19)10-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHYFDNTPSOFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is synthesized via cyclization reactions using aniline derivatives. The Skraup reaction and related protocols are widely employed for this purpose.

Skraup Reaction Protocol

  • Starting Material : 4-Nitroaniline or substituted aniline derivatives.
  • Cyclization Agent : Acetone or methyl vinyl ketone.
  • Catalyst : Protic acids (e.g., hydrochloric acid, p-toluenesulfonic acid) or iodine.
  • Conditions : Elevated temperatures (reflux in acetone or mesityl oxide) or microwave irradiation for accelerated kinetics.

For example, heating 4-nitroaniline with acetone in the presence of iodine and HCl yields 1,2,3,4-tetrahydroquinoline-6-nitro. Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation or tin(II) chloride, producing 6-amino-1,2,3,4-tetrahydroquinoline.

Alternative Cyclization Methods

  • Methyl Vinyl Ketone Cyclization : Reacting aniline derivatives with methyl vinyl ketone under acidic conditions generates tetrahydroquinoline with substituents at the 2- and 4-positions.
  • Friedel-Crafts Alkylation : Utilized for introducing alkyl groups to the aromatic ring during cyclization.

Acetylation at the 1-Position

The 1-position nitrogen of the tetrahydroquinoline core is acetylated to enhance stability and modulate electronic properties.

Standard Acetylation Protocol

  • Reagents : Acetic anhydride or acetyl chloride.
  • Base : Triethylamine, pyridine, or sodium hydride.
  • Solvent : Dichloromethane, tetrahydrofuran, or toluene.
  • Conditions : Reflux for 4–6 hours.

For instance, treating 6-amino-1,2,3,4-tetrahydroquinoline with acetic anhydride in pyridine at 100°C yields 1-acetyl-6-amino-1,2,3,4-tetrahydroquinoline with >85% efficiency.

Industrial-Scale Optimization

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time.
  • Catalytic Acetylation : Employing Lewis acids like zinc chloride to accelerate the reaction.

Acylation with 3-Bromobenzoyl Chloride

The 6-amino group of the acetylated tetrahydroquinoline is acylated with 3-bromobenzoyl chloride to introduce the brominated benzamide moiety.

Acylation Protocol

  • Coupling Reagents : 3-Bromobenzoyl chloride, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).
  • Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine.
  • Solvent : N,N-Dimethylformamide (DMF) or dichloromethane.
  • Conditions : Room temperature for 12–24 hours.

Example Procedure

  • Dissolve 1-acetyl-6-amino-1,2,3,4-tetrahydroquinoline (1.0 equiv) in DMF.
  • Add 3-bromobenzoyl chloride (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv).
  • Stir at 25°C for 18 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Yield Optimization Strategies

  • Excess Acylating Agent : Using 1.5 equivalents of 3-bromobenzoyl chloride to drive the reaction to completion.
  • Microwave-Assisted Synthesis : Reducing reaction time to 1–2 hours with comparable yields.

Alternative Methods and Optimization

Protection/Deprotection Strategies

To prevent side reactions during acetylation, the 6-amino group is protected using fluorenylmethyloxycarbonyl (Fmoc) before acetylation.

Fmoc Protection Protocol

  • Reagent : Fmoc-Cl (9-fluorenylmethyl chloroformate).
  • Base : Sodium bicarbonate.
  • Solvent : Dioxane/water mixture.
  • Conditions : 0°C to room temperature for 2 hours.

After acetylation, the Fmoc group is removed using piperidine in dichloromethane, exposing the amine for acylation.

Reductive Alkylation

For tetrahydroquinolines with alkyl substituents, reductive alkylation of aromatic amines with aldehydes (e.g., formaldehyde) and sodium cyanoborohydride is employed.

Industrial Production Considerations

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Reactors Continuous Flow Reactors
Catalyst Homogeneous (e.g., HCl) Heterogeneous (e.g., Zeolites)
Purification Column Chromatography Crystallization or Distillation
Yield 70–85% 90–95%

Industrial processes prioritize solvent recycling and catalytic efficiency to minimize waste. For example, continuous flow systems reduce thermal degradation and improve reproducibility.

Reaction Mechanisms and Key Steps

Skraup Cyclization Mechanism

  • Acid-Catalyzed Ketone Activation : Protonation of acetone enhances electrophilicity.
  • Imine Formation : Reaction between aniline and activated ketone.
  • Cyclization : Intramolecular electrophilic aromatic substitution forms the tetrahydroquinoline ring.

Acylation Mechanism

  • Nucleophilic Attack : The 6-amino group attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride.
  • Proton Transfer : Base deprotonates the intermediate, forming the amide bond.

Challenges and Solutions

  • Regioselectivity in Cyclization : Directed ortho-metalation or using directing groups (e.g., methoxy) ensures correct ring substitution.
  • Bromine Stability : Conducting reactions under inert atmosphere (N₂ or Ar) prevents debromination.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrahydroquinoline derivatives.

    Substitution: The bromine atom in the bromobenzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in DMSO.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Preclinical studies have shown promising results in terms of its efficacy and safety profile, and it is being evaluated for its potential as a therapeutic agent in various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression. Additionally, the compound’s ability to intercalate into DNA or RNA structures may contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinyl Oxamide and Indole Carboxamide Derivatives

highlights quinolinyl oxamide (QOD) and indole carboxamide (ICD) derivatives as dual inhibitors of FP-2 and FP-3 proteases. While these compounds share a tetrahydroquinoline or indole core with the target molecule, their functional groups differ significantly:

  • QOD: Contains a 1,2,3,4-tetrahydroquinoline moiety linked to an ethanediamide group and a benzodioxolyl substituent.
  • ICD : Features an indole carboxamide scaffold with a biphenylcarbonyl group.

Both QOD and ICD exhibit potent dual inhibitory activity (IC₅₀ values in the nanomolar range), but their mechanisms remain unclear due to a lack of structural data . In contrast, the acetylated tetrahydroquinoline and 3-bromobenzamide groups in the target compound may confer distinct binding interactions, particularly with bromine enhancing hydrophobic interactions in enzyme active sites.

Bromobenzamide-Containing Analogs

lists compounds with quinolin-6-yl and bromobenzamide motifs, though their substituents vary:

Compound ID Substituent at Indolin-3-ylidene Binding Affinity (LogP) Activity Score
57 5-amino-1-(4-bromobenzyl) 5.411 Moderate
58 1-(4-bromobenzyl)-5-hydroxymethyl 5.208 Moderate
59 1-(4-bromobenzyl)-5-cyanamido 6.878 High

The high logP value of compound 59 (6.878) suggests superior membrane permeability compared to the target compound, which likely has a lower logP due to its acetyl group.

Bromo-Substituted Quinazolinone Derivatives

describes the synthesis of 6-bromo-substituted quinazolin-4(3H)-ones (e.g., 2a-2b). These compounds, while structurally distinct from the target molecule, share the brominated aromatic motif. The synthetic route involves p-toluenesulfonic acid-mediated cyclization, a method that could be adapted for synthesizing the target compound’s tetrahydroquinoline core .

Key Research Findings and Limitations

  • Structural Insights: The acetyl group in the target compound may reduce metabolic instability compared to non-acetylated tetrahydroquinoline derivatives .
  • Its 3-bromobenzamide group may prioritize selectivity for single targets over dual inhibition .
  • Synthetic Challenges: The tetrahydroquinoline scaffold requires precise regioselective bromination and acetylation, as seen in related syntheses .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, focusing on its antibacterial activity, kinase inhibition potential, and other relevant biological effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}BrN\O
  • Molecular Weight : 254.123 g/mol
  • CAS Number : 22190-40-5

The compound features a tetrahydroquinoline core substituted with an acetyl group and a bromobenzamide moiety, which are critical for its biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of related compounds in the tetrahydroquinoline class. Specifically, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-bromobenzamide has demonstrated significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. This suggests that this compound may exhibit similar properties due to structural similarities.

Kinase Inhibition

Kinases play a crucial role in various cellular processes, and their inhibition is a promising strategy in drug development. This compound has been identified as a potential inhibitor of specific kinases. Further research is required to elucidate the exact kinases targeted by this compound and its implications for therapeutic applications.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has provided insights into how modifications affect biological activity. For instance:

CompoundR GroupKinase Inhibition IC50 (μM)Antibacterial Activity
1Benzyl0.22 ± 0.041Moderate
2Ethyl0.18 ± 0.045High
3n-propyl0.043 ± 0.0037Low

This table illustrates how different substituents influence both kinase inhibition and antibacterial efficacy .

In Vivo Studies

In vivo studies involving related compounds have shown promising anti-nociceptive effects. For example, modifications to tetrahydroquinoline derivatives have yielded compounds with significant analgesic properties in animal models . These findings suggest that this compound may possess similar analgesic potential.

Q & A

Q. What are the optimal synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves coupling 1-acetyl-1,2,3,4-tetrahydroquinolin-6-amine with 3-bromobenzoyl chloride under N-acylation conditions. Key steps include:

  • Reagent Selection : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) as solvents to enhance reactivity .
  • Temperature Control : Maintain reactions at 0–5°C during acyl chloride addition to minimize side reactions, followed by gradual warming to room temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity . Monitoring via thin-layer chromatography (TLC) with UV visualization ensures reaction completion .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing and validating the purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity, with key signals for the acetyl group (~2.1 ppm, singlet) and aromatic protons (7.0–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by peak area) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (expected m/z ~399.25 for [M+H]⁺) .

Q. What preliminary biological assays are recommended to screen for potential bioactivity?

  • Kinase Inhibition : Use in vitro kinase assays (e.g., EGFR or BRAF) with ATP-Glo™ luminescence readouts to evaluate IC₅₀ values .
  • Antibacterial Activity : Conduct microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) assess selectivity indices .

Advanced Research Questions

Q. How do structural modifications at the 3-bromo position of the benzamide moiety influence bioactivity and selectivity?

  • Halogen Bonding : The 3-bromo substituent may enhance binding to hydrophobic pockets in target proteins (e.g., kinases) via halogen-π interactions. Compare with 4-bromo analogs (see ) using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations .
  • Synthetic Probes : Replace bromine with -CF₃ or -CN to study electronic effects on activity. Monitor changes in IC₅₀ values and ligand efficiency metrics .

Q. What crystallographic strategies resolve challenges in determining the 3D structure of halogenated tetrahydroquinoline derivatives?

  • Crystal Growth : Use slow vapor diffusion (hexane/ethyl acetate) to obtain single crystals. Halogen atoms often improve crystal packing via intermolecular interactions .
  • Refinement : SHELXL (via Olex2 GUI) refines structures with anisotropic displacement parameters. The bromine atom’s high electron density requires careful treatment of extinction and absorption effects .
  • Validation : Check for twinning and disorder using PLATON; report R₁ values <5% for high-resolution datasets .

Q. How can researchers address discrepancies in reported biological activities across similar tetrahydroquinoline amides?

  • Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Data Normalization : Express activities relative to positive controls (e.g., staurosporine for kinase assays) and adjust for batch effects .
  • Meta-Analysis : Use PubChem BioActivity data to compare IC₅₀ ranges and identify outliers due to structural or methodological differences .

Methodological Notes

  • Contradiction Analysis : If conflicting bioactivity data arise (e.g., high potency in kinase assays but low cytotoxicity), evaluate membrane permeability (PAMPA assay) or metabolic stability (microsomal incubation) to identify pharmacokinetic limitations .
  • Advanced SAR Studies : Employ fragment-based drug design (FBDD) to systematically modify the tetrahydroquinoline core and benzamide substituents, using Free-Wilson or Hansch analysis to quantify contributions of specific groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.